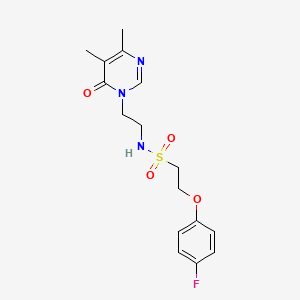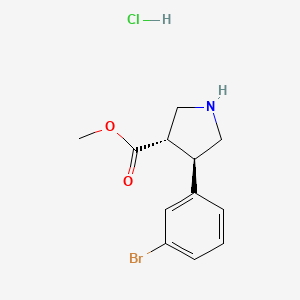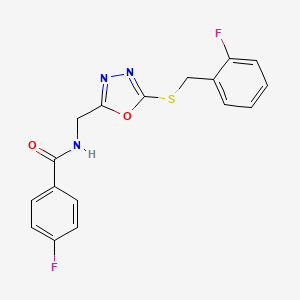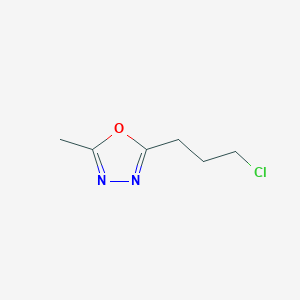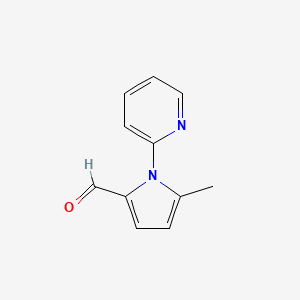
4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with an alkyne in a [3+2] cycloaddition to form the triazole ring, a process known as a Huisgen cycloaddition or “click” reaction. The phenyl groups could be added using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, with the phenyl rings and the thiol group attached at different positions. The chlorine atoms on the phenyl rings and the sulfur atom in the thiol group would be electronegative, potentially leading to interesting electronic properties .Chemical Reactions Analysis
As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. The thiol group could be oxidized to give a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the electronegativity of the chlorine and sulfur atoms, and the presence of the thiol group. It’s likely to have a relatively high boiling point due to the presence of the aromatic rings .科学的研究の応用
Corrosion Inhibition
4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their application in corrosion inhibition. They are known to substantially inhibit the corrosion of metals like zinc and mild steel in acidic media. The inhibition efficiency of these compounds is largely attributed to their molecular structure, particularly the presence of the thiophenyl group in strategic positions, which alters their activity. Notably, these inhibitors exhibit high efficiency in hydrochloric acid and sulfuric acid environments, with some derivatives achieving inhibition efficiencies up to 99% (Gece & Bilgiç, 2012) (Lagrenée et al., 2002).
Synthesis of New Compounds
Researchers have been synthesizing new compounds derived from this compound for various applications. These derivatives are being explored for their potential in producing biologically active substances, optical materials, dyes, veterinary drugs, and as corrosion inhibitors. The process involves chemical modification and the addition of typical thiophene pharmacophores, yielding compounds with a wide range of activities (А. В. Хільковець, 2021).
Electrochemical Studies
The electrochemical behavior of triazole derivatives, including this compound, has been studied in aqueous-alcoholic media. These studies are crucial for understanding the oxidation mechanisms of these compounds and their redox behavior under various conditions. Such research aids in determining their applicability in various fields, including corrosion inhibition and material science (Fotouhi et al., 2002).
Antimicrobial and Antioxidant Properties
Several derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some compounds show significant inhibition against bacterial and fungal growth, highlighting their potential use in medical and pharmaceutical applications. Additionally, certain derivatives have demonstrated potent antioxidant properties, further expanding their potential applications (Bektaş et al., 2007) (Balakrishna et al., 2008).
Crystal and Molecular Structure Analysis
The molecular structures of various derivatives, including this compound, have been determined using X-ray diffraction and other analytical methods. This research provides valuable insights into the compound's geometry, conformational analysis, and the nature of its interactions, which are critical for understanding its potential applications in various fields (Sarala et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-2-7-12(8-13(9)17)20-14(18-19-15(20)21)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJJOVWGAJQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
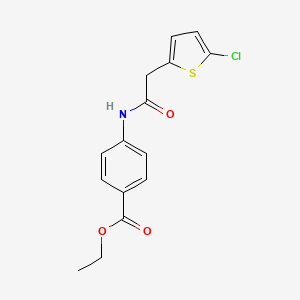
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)

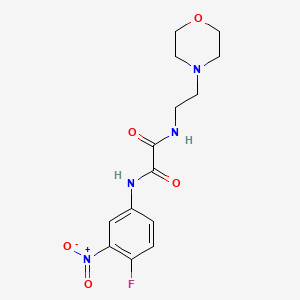
![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

